An In-depth Technical Guide to 4-(Phenylsulfonyl)-2-azetidinone: Core Properties and Applications
An In-depth Technical Guide to 4-(Phenylsulfonyl)-2-azetidinone: Core Properties and Applications
This guide provides a comprehensive technical overview of 4-(Phenylsulfonyl)-2-azetidinone, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the fundamental properties, synthesis, reactivity, and applications of this versatile chemical scaffold, grounding the discussion in established scientific principles and field-proven insights.
Introduction: The Significance of the Azetidinone Core
The 2-azetidinone, or β-lactam, ring is a four-membered cyclic amide of immense significance in medicinal chemistry, most famously forming the core structural motif of penicillin and cephalosporin antibiotics.[1][2][3] The inherent ring strain of this heterocycle makes it susceptible to nucleophilic attack, a property ingeniously exploited in the mechanism of action of β-lactam antibiotics which involves the acylation and inactivation of bacterial transpeptidases.[4] Beyond antibiotics, the azetidinone scaffold is a cornerstone in the synthesis of a diverse array of therapeutic agents, including cholesterol absorption inhibitors, enzyme inhibitors, and anticancer agents.[2][5][6]
4-(Phenylsulfonyl)-2-azetidinone stands out as a particularly valuable building block. The introduction of the phenylsulfonyl group at the C4 position significantly influences the molecule's reactivity and physicochemical properties. This electron-withdrawing group acidifies the adjacent C-H proton and activates the β-lactam ring, enhancing its utility as a synthetic intermediate.[7][8] Furthermore, the sulfonyl moiety can improve solubility and bioavailability, making it an attractive feature in drug design.[7][8] This guide will explore the core characteristics that make this compound a preferred choice for innovation in chemical synthesis and drug discovery.[7][8]
Core Physicochemical and Structural Properties
Precise identification and characterization are paramount in chemical research. 4-(Phenylsulfonyl)-2-azetidinone is a white to light yellow crystalline powder under standard conditions.[7][8] Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(benzenesulfonyl)azetidin-2-one | PubChem[9] |
| CAS Number | 31899-01-1 | Chem-Impex, PubChem[7][9] |
| Molecular Formula | C₉H₉NO₃S | Chem-Impex, PubChem[7][9] |
| Molecular Weight | 211.24 g/mol | Chem-Impex, PubChem[7][9] |
| Melting Point | 153 - 157 °C | Chem-Impex[7][8] |
| Appearance | White to light yellow crystalline powder | Chem-Impex[7][8] |
| Purity | ≥ 98% (by HPLC) | Chem-Impex, Syntechim[7][10] |
| SMILES | C1C(NC1=O)S(=O)(=O)C2=CC=CC=C2 | PubChem[9] |
| InChIKey | HTSFUAPDRXCYDV-UHFFFAOYSA-N | PubChem[9] |
Synthesis: Constructing the Strained Ring
The construction of the β-lactam ring is a cornerstone of synthetic organic chemistry. The most renowned method is the Staudinger [2+2] cycloaddition, first reported in 1907, which involves the reaction of a ketene with an imine.[3] This approach remains a robust and widely utilized strategy for synthesizing a vast library of azetidinone derivatives.
General Synthesis Workflow: Staudinger [2+2] Cycloaddition
The synthesis of 4-substituted-2-azetidinones typically involves the reaction of a suitable imine (Schiff base) with a ketene, often generated in situ from an acyl chloride and a tertiary amine base like triethylamine. The base serves the critical function of deprotonating the acyl chloride to form the highly reactive ketene intermediate.
Caption: Generalized workflow for the Staudinger synthesis of 2-azetidinones.
Experimental Protocol: Synthesis of Azetidinone Derivatives
The following protocol is a representative example of the cyclocondensation reaction used to form the azetidinone ring from a Schiff base intermediate.[1][3][11][12]
Step 1: Synthesis of the Schiff Base (Imine) Intermediate
-
Dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Add the corresponding aldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Filter the resulting solid, wash with cold solvent, and dry to yield the Schiff base.
Step 2: Cyclocondensation to form the 2-Azetidinone
-
In a round-bottom flask, dissolve the Schiff base (1.0 eq) from Step 1 in an anhydrous solvent such as 1,4-dioxane.
-
Add triethylamine (1.5 eq) to the solution and stir. The triethylamine acts as a base to both neutralize the HCl byproduct and facilitate the formation of the ketene.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution over 30 minutes, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it onto crushed ice.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure 2-azetidinone derivative.[3]
Chemical Reactivity and Synthetic Utility
The chemical behavior of 4-(Phenylsulfonyl)-2-azetidinone is dominated by the strained β-lactam ring and the activating influence of the phenylsulfonyl group. This combination makes it a versatile intermediate for further chemical transformations.
-
N-Functionalization: The nitrogen atom of the lactam can be readily alkylated or acylated under basic conditions, allowing for the introduction of various substituents to modulate the molecule's biological activity and physical properties.
-
Ring-Opening Reactions: The high ring strain makes the lactam carbonyl highly susceptible to nucleophilic attack. Under acidic, basic, or enzymatic conditions, the ring can be hydrolyzed to yield the corresponding β-amino acid derivative. This reactivity is the basis of the antibacterial action of penicillins.
-
Reactions at C3: The phenylsulfonyl group at C4 acidifies the protons at the C3 position. This allows for deprotonation with a suitable base, creating a nucleophilic center that can be functionalized, for example, through halogenation.[13][14]
Caption: Key reactivity pathways of the 4-(Phenylsulfonyl)-2-azetidinone scaffold.
Applications in Research and Drug Development
4-(Phenylsulfonyl)-2-azetidinone is not an end product but a crucial intermediate in the synthesis of high-value molecules across several industries.[7][8]
-
Pharmaceutical Development: This is the most prominent area of application. The scaffold is integral to the synthesis of novel therapeutic agents. It is a key building block for new antibacterial agents, potentially overcoming resistance mechanisms.[7][15] Derivatives have also been investigated as cholesterol absorption inhibitors, antitubercular agents, and various enzyme inhibitors.[2][5][6]
-
Organic Synthesis: Chemists employ this compound as a versatile starting material to create complex molecular architectures due to its multiple reactive sites.[7][8]
-
Agrochemicals: The azetidinone structure has potential applications in creating more effective and environmentally benign pesticides and herbicides.[7][8]
-
Material Science: The compound can be used in the development of new polymers and materials with specific properties like enhanced thermal stability.[7]
Safety and Handling
According to the Globally Harmonized System (GHS) classification, 4-(Phenylsulfonyl)-2-azetidinone is considered a hazardous substance. It is classified as causing severe skin burns and eye damage.[9]
-
Hazard Pictogram: GHS05 (Corrosion)[16]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[9]
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Store at room temperature in a dry, well-sealed container.[7][8]
Conclusion
4-(Phenylsulfonyl)-2-azetidinone is a compound of significant strategic importance in modern organic and medicinal chemistry. Its unique structural features—a strained, reactive β-lactam ring activated by an adjacent phenylsulfonyl group—provide a powerful platform for synthetic innovation. From its foundational role in the development of new pharmaceuticals to its emerging applications in agrochemicals and material science, this versatile intermediate continues to be a focal point for researchers aiming to construct complex, functional molecules to address contemporary scientific challenges. A thorough understanding of its basic properties, synthesis, and reactivity is essential for any scientist working in these fields.
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